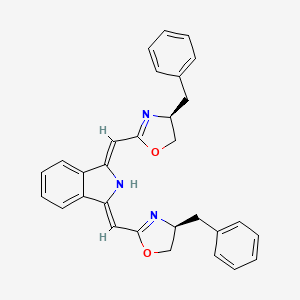
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound that features a unique structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and oxazoline compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction may produce simpler compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline derivatives and oxazoline-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C30H27N3O2 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-[(Z)-[(3Z)-3-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H27N3O2/c1-3-9-21(10-4-1)15-23-19-34-29(31-23)17-27-25-13-7-8-14-26(25)28(33-27)18-30-32-24(20-35-30)16-22-11-5-2-6-12-22/h1-14,17-18,23-24,33H,15-16,19-20H2/b27-17-,28-18-/t23-,24-/m0/s1 |
Clave InChI |
JUVUVRRDXNHUAM-HTSHWYKSSA-N |
SMILES isomérico |
C1OC(=N[C@H]1CC2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@H](CO4)CC5=CC=CC=C5)/C6=CC=CC=C36 |
SMILES canónico |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)CC5=CC=CC=C5)N2)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


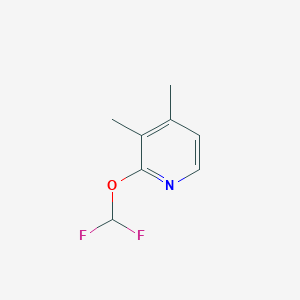
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

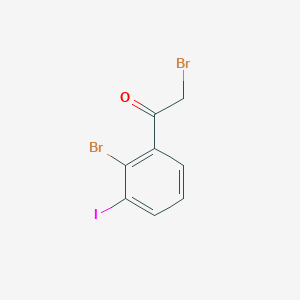
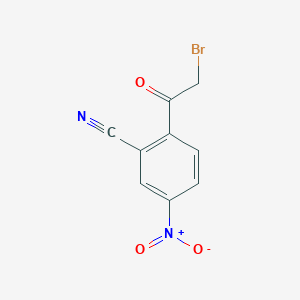
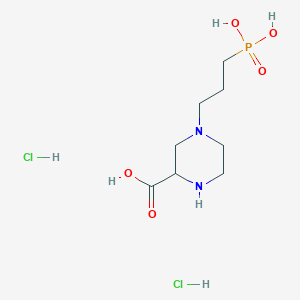
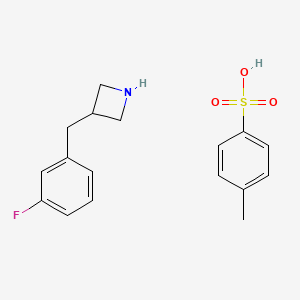
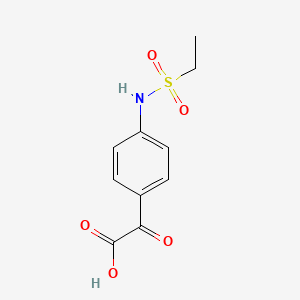

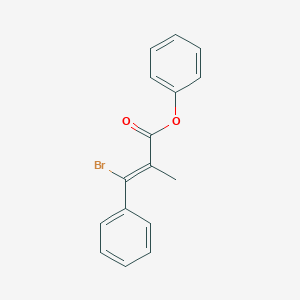


![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
